(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine
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Overview
Description
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by the presence of hydrazine groups attached to the imidazo[4,5-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in a polar solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazine groups may play a crucial role in binding to the active sites of these targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity.
Imidazo[4,5-c]pyridine: Exhibits proton pump inhibitor properties.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Uniqueness: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is unique due to the presence of two hydrazine groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
3438-78-6 |
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Molecular Formula |
C5H8N8 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H8N8/c6-10-4-2-3(9-1-8-2)5(11-7)13-12-4/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) |
InChI Key |
LLARNWRSIYPPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=C2NN)NN |
Origin of Product |
United States |
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